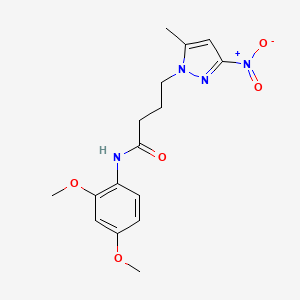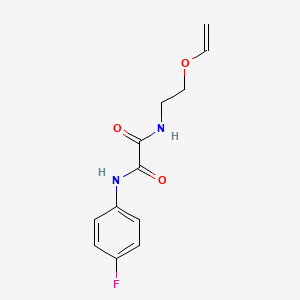![molecular formula C21H18BrClN2O3S B4978652 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4978652.png)
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-bromoaniline and 3-chloro-4-methylphenylacetic acid. These intermediates are then subjected to sulfonylation and acylation reactions under controlled conditions to form the final product.
Sulfonylation: The reaction of 4-bromoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form N-(benzenesulfonyl)-4-bromoaniline.
Acylation: The reaction of N-(benzenesulfonyl)-4-bromoaniline with 3-chloro-4-methylphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide and sulfonamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may introduce additional halogen or nitro groups onto the aromatic rings, while hydrolysis can yield the corresponding carboxylic acids and amines.
科学研究应用
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a tool for probing biological pathways and mechanisms.
作用机制
The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
相似化合物的比较
Similar Compounds
- 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-chloro-4-methylphenyl)acetamide
- 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide is unique due to the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the sulfonamide group, provides a distinct set of properties that can be exploited for various applications.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3S/c1-15-7-10-17(13-20(15)23)24-21(26)14-25(18-11-8-16(22)9-12-18)29(27,28)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYGZRPNGDOTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-[4-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]-3-phenylprop-2-enamide](/img/structure/B4978581.png)

![ethyl 4-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4978587.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4978592.png)
![2-(4-METHOXYPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B4978595.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B4978607.png)
![1-acetyl-17-(4-chloro-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978614.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4978622.png)

![3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione](/img/structure/B4978635.png)
![1-methyl-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4978636.png)
![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)
![N-[2-[(1-hydroxy-4-oxopyrrolo[1,2-a]indol-2-yl)methylideneamino]ethyl]acetamide](/img/structure/B4978657.png)

